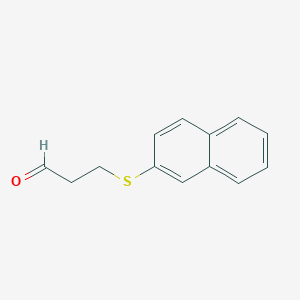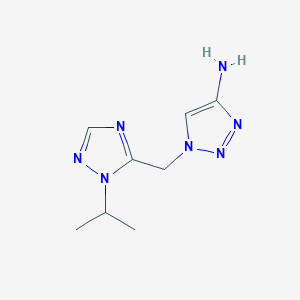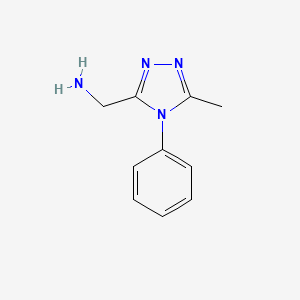
(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes a diphenylphosphanyl group, a xanthene core, and a sulfinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves several steps, including the formation of the xanthene core, the introduction of the diphenylphosphanyl group, and the attachment of the sulfinamide moiety. Common synthetic methods include:
Formation of the Xanthene Core: This step often involves the condensation of appropriate aromatic aldehydes with phenols under acidic conditions to form the xanthene scaffold.
Introduction of the Diphenylphosphanyl Group: This can be achieved through a palladium-catalyzed coupling reaction, such as the Suzuki or Negishi coupling, using diphenylphosphine as a reagent.
Attachment of the Sulfinamide Moiety: This step typically involves the reaction of the xanthene-diphenylphosphanyl intermediate with a sulfinamide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal centers and facilitate various catalytic transformations, including cross-coupling reactions and asymmetric synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the sulfinamide moiety can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical transformations makes it a versatile building block for material science applications.
Mecanismo De Acción
The mechanism of action of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as metal ions and enzymes. The diphenylphosphanyl group can coordinate to metal centers, facilitating catalytic reactions. The sulfinamide moiety can interact with biological targets, potentially inhibiting enzyme activity or modulating protein function.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(p-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(m-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The ortho-tolyl group can influence the steric and electronic properties of the compound, affecting its interactions with molecular targets and its overall stability.
Propiedades
Fórmula molecular |
C40H42NO2PS |
|---|---|
Peso molecular |
631.8 g/mol |
Nombre IUPAC |
N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H42NO2PS/c1-28-18-14-15-23-31(28)36(41(7)45(42)39(2,3)4)32-24-16-25-33-37(32)43-38-34(40(33,5)6)26-17-27-35(38)44(29-19-10-8-11-20-29)30-21-12-9-13-22-30/h8-27,36H,1-7H3/t36-,45?/m1/s1 |
Clave InChI |
QNTFTQVQWIVMLY-LUKFXZHXSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H](C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)N(C)S(=O)C(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)




![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)


![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)

